6-Bromo-8-fluoro-5-methylquinolin-3-amine
Description
6-Bromo-8-fluoro-5-methylquinolin-3-amine is a halogenated quinoline derivative characterized by a bromine atom at position 6, a fluorine atom at position 8, a methyl group at position 5, and an amine group at position 2. Quinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis .
Properties
Molecular Formula |
C10H8BrFN2 |
|---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
6-bromo-8-fluoro-5-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8BrFN2/c1-5-7-2-6(13)4-14-10(7)9(12)3-8(5)11/h2-4H,13H2,1H3 |
InChI Key |
UTPUQVAHSBUFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=C(C=N2)N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-5-methylquinolin-3-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives followed by amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-5-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in various halogenated or nucleophilic substitution products .
Scientific Research Applications
6-Bromo-8-fluoro-5-methylquinolin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-5-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key differences among analogues lie in halogenation patterns, alkyl substituents, and ring systems. Below is a comparative analysis:
Physicochemical and Functional Differences
- Fluorine at position 8 enhances metabolic stability and electron-withdrawing effects .
- Alkyl Substituents : The methyl group in the target compound (position 5) offers moderate steric hindrance compared to ethyl (position 8 in ), which may reduce solubility but improve target selectivity.
- Ring System: Quinoline vs. isoquinoline (e.g., ) alters π-stacking interactions and binding to biological targets like kinases.
Stability and Handling
- Compounds like 6-Bromo-8-fluoroisoquinolin-3-amine require stringent storage conditions (-20°C or -80°C) to maintain stability, suggesting sensitivity to temperature and moisture .
Research Implications
- Medicinal Chemistry : The target compound’s fluorine and methyl groups may optimize pharmacokinetic profiles compared to chlorinated or ethylated analogues.
- Synthetic Utility : Bromine at position 6 enables further functionalization via cross-coupling reactions, a feature shared across analogues .
Biological Activity
6-Bromo-8-fluoro-5-methylquinolin-3-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, including the presence of bromine and fluorine substituents, enhance its interaction with biological targets, making it a promising candidate for pharmacological applications.
Chemical Structure and Properties
The molecular formula of 6-Bromo-8-fluoro-5-methylquinolin-3-amine is C10H8BrF N2. The compound's structure is characterized by:
- Bromine atom at the 6-position
- Fluorine atom at the 8-position
- Methyl group at the 5-position
- Amino group at the 3-position
These substituents significantly influence the compound's lipophilicity and binding affinities to various biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 6-Bromo-8-fluoro-5-methylquinolin-3-amine can effectively inhibit the growth of various bacterial strains. In vitro tests have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents targeting resistant strains.
Anticancer Properties
The anticancer potential of 6-Bromo-8-fluoro-5-methylquinolin-3-amine has been explored in various studies. It appears to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound has shown activity against several cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Efficacy
In one study, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
These findings highlight its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this quinoline derivative exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
The biological activity of 6-Bromo-8-fluoro-5-methylquinolin-3-amine is attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases and kinases, which are critical for DNA replication and cell signaling.
Safety Profile
While exploring its therapeutic potential, it is crucial to assess the safety profile of 6-Bromo-8-fluoro-5-methylquinolin-3-amine. Preliminary studies indicate that while it exhibits potent biological activity, there are concerns regarding cytotoxicity at higher concentrations. Further research is required to establish a comprehensive safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
